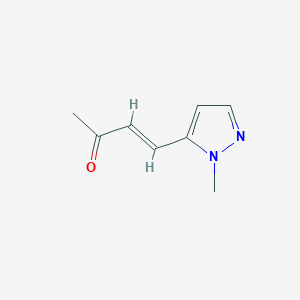

(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one

CAS No.: 1393444-14-8

Cat. No.: VC2874223

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393444-14-8 |

|---|---|

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | (E)-4-(2-methylpyrazol-3-yl)but-3-en-2-one |

| Standard InChI | InChI=1S/C8H10N2O/c1-7(11)3-4-8-5-6-9-10(8)2/h3-6H,1-2H3/b4-3+ |

| Standard InChI Key | CZIIZLHPUUXMCS-ONEGZZNKSA-N |

| Isomeric SMILES | CC(=O)/C=C/C1=CC=NN1C |

| SMILES | CC(=O)C=CC1=CC=NN1C |

| Canonical SMILES | CC(=O)C=CC1=CC=NN1C |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one is identified by the CAS Registry Number 123342-22-3, as confirmed by multiple sources . The compound belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The nomenclature "(3E)" specifically indicates the trans configuration of the double bond in the butenone side chain, which is an important structural feature affecting its chemical reactivity and potential biological activity.

Structural Details

The molecular structure of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one consists of a 2-methylpyrazole ring substituted at the 3-position with a but-3-en-2-one chain. This arrangement creates a conjugated system between the aromatic pyrazole ring and the α,β-unsaturated ketone moiety, which contributes significantly to its chemical behavior. The presence of the methyl group at the 2-position of the pyrazole ring provides steric effects that may influence the compound's reactivity and binding characteristics in biological systems.

Similar Compounds in Literature

While researching this specific compound, it is worth noting that some structural analogs have been more extensively documented. For instance, 3-Methyl-4-(1-methylpyrazol-3-yl)butan-2-one shares similar structural elements but with different substitution patterns . Additionally, the literature mentions compounds like (E)-4-(1-(phenyl/substituted phenyl)-5-ethoxy-3-methyl-1H-pyrazol-4-yl)but-3-en derivatives, which have related structural motifs and may provide insights into the properties of our target compound .

Physical and Chemical Properties

Chemical Specifications

The compound has a documented purity standard of 98% when supplied for research purposes, indicating its availability in relatively high purity for experimental applications . This level of purity is generally sufficient for most research applications, including synthetic chemistry and preliminary biological screening.

Spectroscopic Properties

While specific spectroscopic data for (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one is limited in the provided search results, insights can be drawn from related pyrazole compounds. Pyrazolone compounds typically show characteristic FTIR absorption bands, with those containing enol forms displaying broad bands between 2681 and 2441 cm⁻¹ . For compounds with similar structural features, ¹³C-NMR spectroscopy often shows distinctive resonances for carbons in the pyrazole ring, with the C3 carbon (to which the butenone chain would be attached in our target compound) typically resonating around 147-148 ppm .

Synthesis Methods

General Synthetic Approaches

The synthesis of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one likely follows established methods for preparing substituted pyrazoles with extended conjugation. Based on the literature, several potential synthetic routes can be proposed.

Aldol Condensation Pathway

One of the most probable synthetic routes involves an aldol condensation reaction. As described in the literature for similar compounds, this approach typically begins with a properly substituted pyrazole derivative bearing a formyl (aldehyde) group, which undergoes condensation with acetone in the presence of a base . This reaction would result in the formation of the characteristic but-3-en-2-one side chain through the following general sequence:

-

Preparation of the appropriate 2-methylpyrazole-3-carbaldehyde precursor

-

Aldol condensation with acetone in basic conditions

-

Dehydration to form the α,β-unsaturated ketone system

The specific conditions for this transformation might include the use of sodium hydroxide or potassium hydroxide as bases, and the reaction would likely be conducted in a polar protic solvent such as ethanol or methanol.

Vilsmeier-Haack Approach

Another potential synthetic pathway involves the Vilsmeier-Haack reaction, which has been documented for the formylation of pyrazolone compounds . This approach would introduce a formyl group at a specific position on the pyrazole ring, which could then be elaborated to the required but-3-en-2-one side chain through subsequent transformations. The Vilsmeier-Haack reaction typically employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group.

Synthetic Challenges

The synthesis of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one presents several challenges, particularly regarding:

-

Regioselectivity in the functionalization of the pyrazole ring

-

Stereoselectivity in establishing the (E) configuration of the double bond

-

Potential side reactions due to the reactivity of both the pyrazole ring and the unsaturated ketone functionality

These challenges typically necessitate careful control of reaction conditions and potentially the use of protecting groups for sensitive functionalities.

Applications and Biological Activities

Research Applications

(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one serves as an important research tool in various scientific contexts. It is used "in virtually every stage of the" research process, particularly in biomedical investigations . The compound's structural features make it valuable for exploring structure-activity relationships in medicinal chemistry and for developing novel synthetic methodologies.

Synthetic Intermediates

In organic synthesis, (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one likely serves as a versatile intermediate for the preparation of more complex molecular architectures. The α,β-unsaturated ketone functionality provides a platform for various transformations, including:

-

Michael additions with various nucleophiles

-

Cycloaddition reactions for heterocycle construction

-

Reduction of the carbonyl or double bond to access different functional group patterns

-

Further elaboration of the pyrazole ring to create more complex nitrogen-containing heterocycles

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds with structural similarities to (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one appear in the scientific literature. A comparative analysis reveals important relationships and distinctions:

| Compound | CAS Number | Structural Relationship | Key Differences |

|---|---|---|---|

| (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one | 123342-22-3 | Target compound | - |

| 3-Methyl-4-(1-methylpyrazol-3-yl)butan-2-one | Not specified in search results | Similar core structure | Methyl group at N1 position rather than C2; saturated rather than unsaturated ketone chain |

| (1-methyl-1H-pyrazol-3-yl)methanamine | 612511-81-6 | Similar pyrazole core | Different functional group (amine vs. unsaturated ketone) |

| 5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one | 74583-37-2 | Sometimes associated with same CAS number | Entirely different heterocyclic system |

| 1-(3-Diazenylphenyl)ethan-1-ol | 745810-68-8 | Sometimes associated with same CAS number | Phenyl-based rather than pyrazole-based |

This comparative analysis highlights potential confusion in chemical databases regarding the precise identity of compounds associated with CAS number 123342-22-3, suggesting the need for careful verification when working with this compound.

Physicochemical Property Comparison

Comparing the physicochemical properties of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one with its structural analogs reveals patterns that can inform its expected behavior:

| Property | (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one | 3-Methyl-4-(1-methylpyrazol-3-yl)butan-2-one | (1-methyl-1H-pyrazol-3-yl)methanamine |

|---|---|---|---|

| Molecular Formula | Not explicitly stated in search results | C₉H₁₄N₂O | C₅H₉N₃ |

| Molecular Weight | Not explicitly stated in search results | 166.22 g/mol | Not stated in search results |

| Functional Groups | α,β-unsaturated ketone, pyrazole | Saturated ketone, pyrazole | Amine, pyrazole |

| Expected Solubility | Likely moderate in polar organic solvents | Similar expected profile | Likely higher in aqueous media due to amine group |

The α,β-unsaturated ketone functionality in (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one distinguishes it from the saturated analog and would be expected to enhance its reactivity in certain chemical transformations, particularly those involving nucleophilic addition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume